(1R)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride
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Overview
Description
(1R)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This compound, in particular, is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Introduction of the Propan-1-amine Group: The propan-1-amine group can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide.
Resolution of the Enantiomers: The (1R) enantiomer can be separated from the racemic mixture using chiral resolution techniques.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization Reactions: Using automated reactors to ensure consistent quality and yield.
Continuous Flow Chemistry: To enhance the efficiency and safety of the nucleophilic substitution step.
Chiral Resolution Techniques: Such as chromatography or crystallization to obtain the desired enantiomer.
Salt Formation: Conducted in large reactors with precise control over pH and temperature to ensure the purity of the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
(1R)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride: has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of antifungal, antibacterial, and antiviral agents.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Industry: Utilized in the development of agrochemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (1R)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and can inhibit the activity of certain enzymes by binding to their active sites. The propan-1-amine group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride: The enantiomer of the compound, which may have different biological activities.
1-(1H-1,2,4-Triazol-5-yl)ethan-1-amine;hydrochloride: A structurally similar compound with a shorter alkyl chain.
1-(1H-1,2,4-Triazol-5-yl)butan-1-amine;hydrochloride: A structurally similar compound with a longer alkyl chain.
Uniqueness: : The (1R) configuration of the compound provides it with unique stereochemical properties that can influence its biological activity and selectivity. The presence of the triazole ring and the propan-1-amine group makes it a versatile intermediate in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
(1R)-1-(1H-1,2,4-triazol-5-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-2-4(6)5-7-3-8-9-5;/h3-4H,2,6H2,1H3,(H,7,8,9);1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLPUTKVFHFHFH-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=NN1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=NC=NN1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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